molecular formula C22H22ClNO3S B4173313 N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide

N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B4173313
M. Wt: 415.9 g/mol
InChI Key: LMLJTKZHJSIDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide, also known as DBS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. DBS has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Anti-Inflammatory Properties

N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide exhibits promising anti-inflammatory effects. Researchers have investigated its potential as a novel anti-inflammatory agent, particularly in conditions such as arthritis, inflammatory bowel disease, and dermatitis. Mechanistic studies suggest that it modulates key inflammatory pathways, making it an interesting candidate for further exploration .

Anticancer Activity

This compound has drawn attention due to its potential anticancer properties. Preclinical studies indicate that it inhibits cancer cell proliferation and induces apoptosis. Researchers have explored its effects on various cancer types, including breast, lung, and colon cancers. Further investigations are needed to elucidate its precise mechanisms and optimize its therapeutic potential .

Antimicrobial Applications

N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It may serve as a lead compound for developing new antibiotics or as an adjunct therapy to combat multidrug-resistant pathogens. Researchers are investigating its efficacy against specific bacterial strains and exploring potential synergies with existing antibiotics .

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers are studying its potential in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Understanding its precise mechanisms and optimizing its bioavailability are ongoing areas of research .

Cardiovascular Applications

Studies have explored the cardiovascular effects of N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide. It may modulate vascular tone, inhibit platelet aggregation, and protect against ischemic injury. Researchers are investigating its potential in preventing thrombotic events and managing cardiovascular disorders .

Chemical Biology and Enzyme Inhibition

Researchers have used this compound as a chemical probe to study specific enzymes and biological pathways. Its unique structure allows for selective inhibition of certain enzymes, making it valuable in drug discovery and chemical biology research. Investigating its interactions with specific targets provides insights into cellular processes .

properties

IUPAC Name

N,N-dibenzyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3S/c1-17-13-21(27-2)22(14-20(17)23)28(25,26)24(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLJTKZHJSIDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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